2-amino-6-tert-butyl-N-isopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
The compound of interest, 2-amino-6-tert-butyl-N-isopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, is a thiophene derivative, which is a class of compounds known for their diverse pharmacological activities. Thiophene derivatives have been synthesized and evaluated for various biological activities, including antiarrhythmic, serotonin antagonist, and antianxiety properties. These compounds are structurally characterized by the presence of a thiophene ring, which is a sulfur-containing five-membered aromatic ring. The specific compound mentioned is closely related to the compounds studied in the provided papers, which explore the synthesis and characterization of novel thiophene derivatives with potential therapeutic applications .
Synthesis Analysis
The synthesis of thiophene derivatives typically involves the reaction of precursor compounds with various organic reagents. In the first paper, a series of novel thiophene derivatives were synthesized starting from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide and 2-amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carbonitrile. These initial reactions were followed by further synthetic steps to yield a range of compounds with different substituents . Similarly, the second paper describes the synthesis of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate from tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, which is then coupled with aromatic aldehydes to form Schiff base compounds .
Molecular Structure Analysis
The molecular structures of the synthesized thiophene derivatives are confirmed using various spectroscopic methods, including infrared (IR), proton nuclear magnetic resonance (^1H NMR), and mass spectrometry (MS). Elemental analysis is also performed to verify the composition of the compounds. In the second paper, the crystal and molecular structure of a specific compound is characterized by X-ray crystallographic analysis, revealing the presence of intramolecular hydrogen bonds that stabilize the molecular structure .
Chemical Reactions Analysis
The thiophene derivatives synthesized in these studies are designed to undergo specific chemical reactions that confer the desired biological activities. The formation of Schiff base compounds, as described in the second paper, is a common reaction in the synthesis of these derivatives, where an amino group reacts with an aldehyde to form an imine linkage . The first paper does not provide detailed information on the specific chemical reactions but mentions the initial reactions used to create the novel derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives are influenced by their molecular structure and the nature of their substituents. The papers describe the use of spectral data to characterize the compounds, which provides insights into their chemical properties. The thermal properties, such as melting points and stability, are also important characteristics that can be determined through experimental analysis. The X-ray crystallographic analysis in the second paper provides detailed information on the molecular geometry and the presence of intramolecular hydrogen bonds, which can affect the physical properties of the compound .
Scientific Research Applications
Azomethine Derivatives Synthesis and Biological Activity
Azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have been synthesized and analyzed. These derivatives, stemming from 5,6,7,8-tetrahydro-3H-benzoteopheno[2,3-d]pyrimidine-4-one, exhibit a range of pharmacological properties, primarily cytostatic effects. The research indicates potential in molecular design and pharmaceutical science, suggesting their usefulness in developing active pharmaceutical substances (Chiriapkin, Kodonidi, & Larsky, 2021).
Antibacterial and Antifungal Activities
Certain thiophene-3-carboxamide derivatives, closely related to 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, have shown significant antibacterial and antifungal activities. These compounds exhibit specific molecular conformations and intramolecular hydrogen bonds, contributing to their biological activity (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).
Antitumor Potential
Research has explored the antitumor activity of derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. Various derivatives have been synthesized and tested, revealing significant inhibition of tumor cell growth. This implies their potential as innovative anti-cancer agents, providing a basis for further exploration in cancer treatment (Ostapiuk, Frolov, & Matiychuk, 2017).
Serotonin Antagonist and Antianxiety Activities
Novel thiophene derivatives based on 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide have been identified as showing promising serotonin antagonist and antianxiety activities. This suggests potential applications in the development of new drugs for treating anxiety disorders (Amr, Sherif, Assy, Al-Omar, & Ragab, 2010).
properties
IUPAC Name |
2-amino-6-tert-butyl-N-propan-2-yl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2OS/c1-9(2)18-15(19)13-11-7-6-10(16(3,4)5)8-12(11)20-14(13)17/h9-10H,6-8,17H2,1-5H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXIKQLSJPQYOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501115819 | |
Record name | 2-Amino-6-(1,1-dimethylethyl)-4,5,6,7-tetrahydro-N-(1-methylethyl)benzo[b]thiophene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501115819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-6-tert-butyl-N-isopropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
CAS RN |
588678-89-1 | |
Record name | 2-Amino-6-(1,1-dimethylethyl)-4,5,6,7-tetrahydro-N-(1-methylethyl)benzo[b]thiophene-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=588678-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-6-(1,1-dimethylethyl)-4,5,6,7-tetrahydro-N-(1-methylethyl)benzo[b]thiophene-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501115819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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